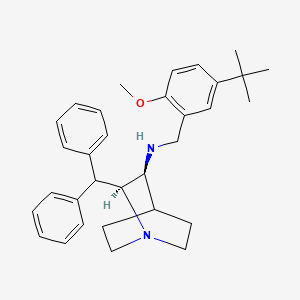

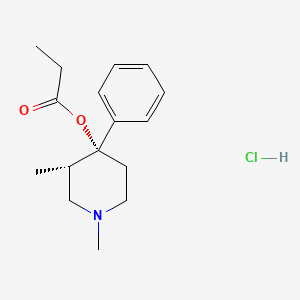

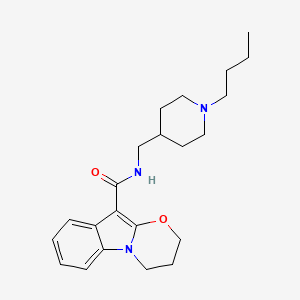

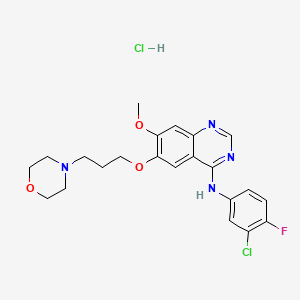

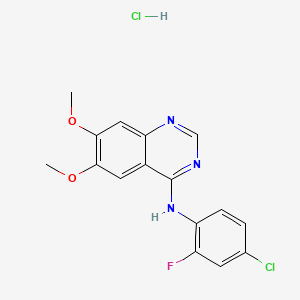

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Übersicht

Beschreibung

ZM 306416 hydrochloride is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase. It is also known to inhibit epidermal growth factor receptor (EGFR) with high efficacy. The compound has shown significant antiproliferative effects in various in vitro and in vivo studies, making it a valuable tool in scientific research, particularly in the fields of oncology and angiogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ZM 306416 hydrochloride involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:

Formation of the quinazoline core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

Substitution reactions: Introduction of the chloro and fluoro substituents on the phenyl ring is carried out using appropriate halogenating agents.

Methoxylation: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt, which enhances the solubility and stability of the compound

Industrial Production Methods

Industrial production of ZM 306416 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.

Purification techniques: Such as recrystallization, chromatography, and solvent extraction to achieve high purity levels

Analyse Chemischer Reaktionen

Types of Reactions

ZM 306416 hydrochloride primarily undergoes:

Substitution reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.

Oxidation and reduction: The quinazoline core can undergo redox reactions under specific conditions.

Hydrolysis: The hydrochloride salt can hydrolyze under acidic or basic conditions

Common Reagents and Conditions

Halogenating agents: For substitution reactions.

Oxidizing and reducing agents: Such as hydrogen peroxide or sodium borohydride for redox reactions.

Acids and bases: For hydrolysis reactions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific research applications .

Wissenschaftliche Forschungsanwendungen

ZM 306416 hydrochloride has a wide range of applications in scientific research:

Oncology: It is used to study the inhibition of VEGFR and EGFR in cancer cells, providing insights into tumor growth and metastasis.

Angiogenesis: The compound is valuable in research focused on the formation of new blood vessels, which is crucial in both cancer and cardiovascular diseases.

Drug discovery: ZM 306416 hydrochloride serves as a lead compound for developing new inhibitors targeting VEGFR and EGFR.

Cell signaling: It is used to investigate the pathways involved in cell proliferation, survival, and apoptosis

Wirkmechanismus

ZM 306416 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include:

VEGFR: Inhibition of VEGFR disrupts angiogenesis, reducing the supply of nutrients and oxygen to tumors.

EGFR: Inhibition of EGFR prevents the activation of pathways involved in cell growth and division

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ZM 323881 Hydrochlorid: Ein weiterer VEGFR-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Selektivität.

Gefitinib: Ein EGFR-Inhibitor, der in der Krebstherapie eingesetzt wird, mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Erlotinib: Ein weiterer EGFR-Inhibitor mit klinischen Anwendungen bei nicht-kleinzelligem Lungenkrebs

Einzigartigkeit

ZM 306416 Hydrochlorid ist einzigartig durch seine duale Hemmung sowohl von VEGFR als auch EGFR, was es zu einem vielseitigen Werkzeug in der Krebsforschung macht. Seine hohe Potenz und Selektivität für diese Rezeptoren unterscheidet es von anderen Inhibitoren .

Eigenschaften

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUXIROMWPQVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.